molecular formula C13H18ClNO2 B4405801 1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride

1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride

Cat. No. B4405801
M. Wt: 255.74 g/mol
InChI Key: RSMKTLKLGAIINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride, also known as AEE, is a chemical compound that has been widely studied for its potential use in scientific research. AEE is a synthetic compound that can be synthesized using various methods. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are signaling molecules that are involved in a range of physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety, and improving memory and learning. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or receptors in the body. This makes it a valuable tool for researchers studying the endocannabinoid system. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride, including:
1. Further studies on the potential therapeutic uses of this compound for the treatment of pain, inflammation, anxiety, and neurodegenerative diseases.
2. Development of new synthesis methods for this compound that are more efficient and cost-effective.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans to better understand its potential therapeutic uses and limitations.
4. Exploration of the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
5. Further studies on the biochemical and physiological effects of this compound to better understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride has been used in a variety of scientific research applications, including studies on the role of the endocannabinoid system in the regulation of pain, inflammation, and anxiety. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can lead to a range of physiological effects.

properties

IUPAC Name

1-[4-[2-(prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-8-14-9-10-16-13-6-4-12(5-7-13)11(2)15;/h3-7,14H,1,8-10H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKTLKLGAIINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.